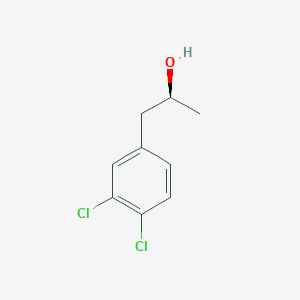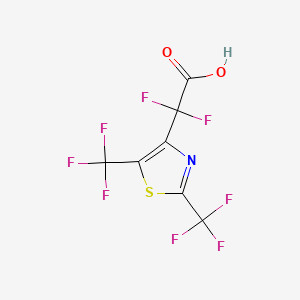
2-(2,5-Bis(trifluoromethyl)thiazol-4-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a fluorinated organic compound characterized by its trifluoromethyl groups and difluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves the following steps:
Thiazole Formation: The initial step involves the formation of the thiazole ring. This can be achieved through the reaction of a suitable halogenated precursor with thiourea or thioamide derivatives.
Difluoroacetic Acid Introduction: The final step involves the incorporation of the difluoroacetic acid moiety, which can be achieved through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of thiazole derivatives to their corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may involve the conversion of the trifluoromethyl groups to trifluoromethane derivatives.
Substitution: Substitution reactions can occur at various positions on the thiazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Trifluoromethane derivatives.
Substitution Products: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: The compound's derivatives may exhibit pharmacological properties, making it useful in drug discovery and development. Industry: Its unique chemical properties make it suitable for use in materials science, particularly in the development of fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's derivatives and the biological system .
Comparaison Avec Des Composés Similaires
Trifluoromethylthiazoles: These compounds share the trifluoromethyl group and thiazole ring but differ in their substituents and functional groups.
Difluoroacetic Acid Derivatives: These compounds contain the difluoroacetic acid moiety but may have different heterocyclic structures.
Uniqueness: 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is unique due to its combination of trifluoromethyl groups and difluoroacetic acid, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C7HF8NO2S |
|---|---|
Poids moléculaire |
315.14 g/mol |
Nom IUPAC |
2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7HF8NO2S/c8-5(9,4(17)18)1-2(6(10,11)12)19-3(16-1)7(13,14)15/h(H,17,18) |
Clé InChI |
MSYMLYUAPFGBHS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=N1)C(F)(F)F)C(F)(F)F)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


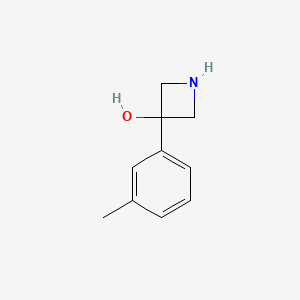
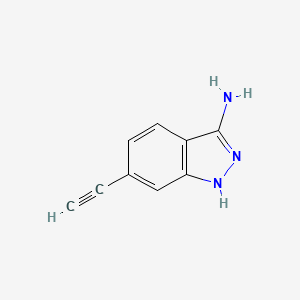
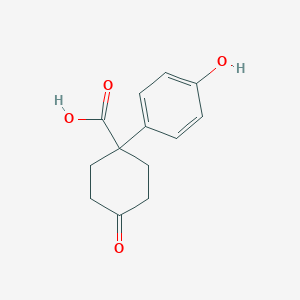
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
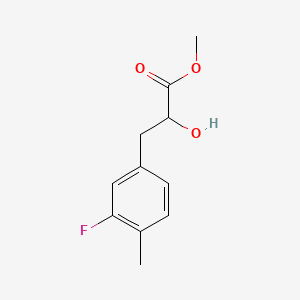
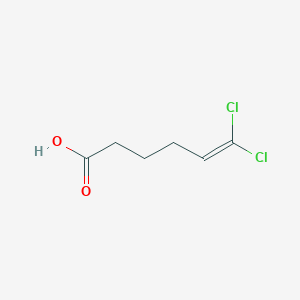
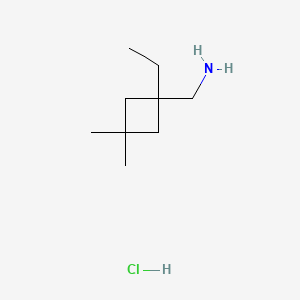
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
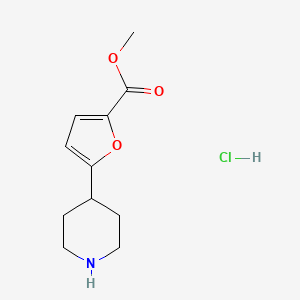

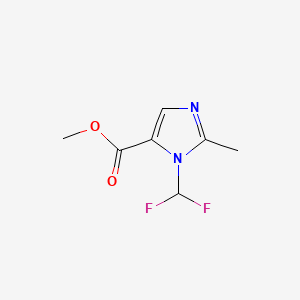
![1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one](/img/structure/B15319402.png)
